molecular formula C11H12F3NO B1400308 1-(4-Trifluoromethylbenzyl)azetidin-3-ol CAS No. 1146157-62-1

1-(4-Trifluoromethylbenzyl)azetidin-3-ol

Cat. No. B1400308
M. Wt: 231.21 g/mol
InChI Key: USGRNYYJEYLMST-UHFFFAOYSA-N
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Description

Azetidin-3-ol is a type of organic compound known as an azetidine. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom .


Molecular Structure Analysis

The molecular structure of azetidin-3-ol derivatives would typically include a four-membered azetidine ring, a hydroxyl group, and various substituents depending on the specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(4-Trifluoromethylbenzyl)azetidin-3-ol” would depend on its specific structure. Some general properties of azetidin-3-ol compounds can be inferred, such as their likely solid state and stability under normal conditions .

Scientific Research Applications

Synthesis of 3-Aryl-3-Sulfanyl Azetidines

1-(4-Trifluoromethylbenzyl)azetidin-3-ol is utilized as a precursor in the synthesis of 3-aryl-3-sulfanyl azetidines. This process involves a mild Fe-catalyzed thiol alkylation, demonstrating the chemical's versatility and potential for incorporation in drug discovery programs (Dubois et al., 2019).

Transformation into 3-Aryl-2-(ethylamino)propan-1-ols

The compound also serves as a starting material for the transformation into 3-aryl-2-(ethylamino)propan-1-ols, showcasing its potential in generating novel molecular structures through intricate chemical reactions (Mollet et al., 2011).

Antimicrobial and Antitubercular Activities

Derivatives of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol exhibit promising antimicrobial and antitubercular activities. This highlights the compound's significance in pharmaceutical research and its potential contribution to addressing bacterial infections (Thomas et al., 2014), (Ilango & Arunkumar, 2011).

Development as a Building Block

The compound is also crucial in the development of novel synthetic processes, serving as a building block for preparing trifluoromethyl-containing aminopropanes and other chemically significant structures (Dao Thi et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For azetidin-3-ol, some general precautions may include avoiding contact with skin and eyes, and not inhaling the compound .

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-15-6-10(16)7-15/h1-4,10,16H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGRNYYJEYLMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Trifluoromethylbenzyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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